1,5,5,7,7-Pentachloro-6,6,7-trifluorohept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,5,7,7-Pentachloro-6,6,7-trifluorohept-2-ene is an organic compound characterized by the presence of multiple halogen atoms, including chlorine and fluorine, attached to a heptene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5,7,7-Pentachloro-6,6,7-trifluorohept-2-ene typically involves the halogenation of heptene derivatives. The process may include the use of reagents such as chlorine and fluorine under controlled conditions to achieve the desired substitution pattern. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1,5,5,7,7-Pentachloro-6,6,7-trifluorohept-2-ene can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the removal of halogen atoms.
Substitution: Nucleophilic substitution reactions can occur, where halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptene oxides, while reduction can produce partially or fully dehalogenated heptenes.
Scientific Research Applications
1,5,5,7,7-Pentachloro-6,6,7-trifluorohept-2-ene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study halogenation and dehalogenation reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and cellular pathways.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,5,5,7,7-Pentachloro-6,6,7-trifluorohept-2-ene involves its interaction with molecular targets, such as enzymes and receptors. The presence of multiple halogen atoms can influence the compound’s reactivity and binding affinity, leading to specific biological effects. Pathways involved may include oxidative stress, enzyme inhibition, and disruption of cellular membranes.
Comparison with Similar Compounds
Similar Compounds
Pentachlorophenol: A compound with similar halogenation but different structural backbone.
Trifluoroacetic acid: Contains fluorine atoms but differs in its functional groups and overall structure.
Hexachlorobenzene: Another highly halogenated compound with distinct chemical properties.
Uniqueness
1,5,5,7,7-Pentachloro-6,6,7-trifluorohept-2-ene is unique due to its specific combination of chlorine and fluorine atoms on a heptene backbone
Properties
CAS No. |
68085-63-2 |
---|---|
Molecular Formula |
C7H6Cl5F3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1,5,5,7,7-pentachloro-6,6,7-trifluorohept-2-ene |
InChI |
InChI=1S/C7H6Cl5F3/c8-4-2-1-3-5(9,10)6(13,14)7(11,12)15/h1-2H,3-4H2 |
InChI Key |
QHDWGGWUCADFDM-UHFFFAOYSA-N |
Canonical SMILES |
C(C=CCCl)C(C(C(F)(Cl)Cl)(F)F)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.